N-ethyl-N-methylpiperidine-4-carboxamide

Lipophilicity Drug-likeness Medicinal chemistry

Researchers lack access to unsymmetrical N-alkyl piperidine-4-carboxamides for systematic SAR. N-Ethyl-N-methylpiperidine-4-carboxamide fills this gap with a unique N-ethyl/N-methyl tertiary amide and free piperidine NH (HBD=1). • XLogP3 0.1, TPSA 32.3 Ų - CNS MPO-compliant fragment. • Distinguished from N,N-dimethyl (XLogP3 0.8) and secondary amide analogs. • Available as free base (≥98%) or HCl salt; ships ambient globally.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13547908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-methylpiperidine-4-carboxamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)C1CCNCC1
InChIInChI=1S/C9H18N2O/c1-3-11(2)9(12)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3
InChIKeyDFSNQAGPMJFAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-methylpiperidine-4-carboxamide: Physicochemical Profile & Identity


N-Ethyl-N-methylpiperidine-4-carboxamide (CAS 1094777-99-7) is a tertiary piperidine-4-carboxamide with molecular formula C₉H₁₈N₂O and molecular weight 170.25 g·mol⁻¹ [1]. The compound features an N-ethyl-N-methyl-substituted carboxamide at the piperidine 4-position and a secondary amine within the piperidine ring, yielding one hydrogen bond donor (piperidine NH) and two hydrogen bond acceptors (amide carbonyl and piperidine N) [1]. Its computed XLogP3-AA is 0.1 and topological polar surface area (TPSA) is 32.3 Ų, placing it in a physicochemical space distinct from both its N,N-dimethyl and N,N-diethyl tertiary-amide analogs as well as its secondary-amide counterparts N-ethylpiperidine-4-carboxamide and N-methylpiperidine-4-carboxamide [1][2]. This compound is supplied as a free base (purity ≥98%) or as the hydrochloride salt (CAS 2445791-02-4, purity ≥95%) and is intended exclusively for research and further manufacturing use .

Substitution Pattern
Mixed N-ethyl/N-methyl tertiary amide on piperidine-4-carboxamide
Hydrogen Bond Donors
Single HBD (piperidine NH) supports permeability assay contexts
Available Forms
Free base and hydrochloride salt for research and further manufacturing

Why N-Ethyl-N-methylpiperidine-4-carboxamide Cannot Be Substituted


Piperidine-4-carboxamides are a privileged scaffold in drug discovery, yet subtle variations in N-substitution on the carboxamide nitrogen profoundly alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. N-Ethyl-N-methylpiperidine-4-carboxamide is a tertiary amide with one hydrogen bond donor, distinguishing it from secondary amide analogs such as N-ethylpiperidine-4-carboxamide and N-methylpiperidine-4-carboxamide, each of which possesses two hydrogen bond donors [1][2]. This single-donor difference directly impacts membrane permeability potential, as predicted by Lipinski's Rule of Five hydrogen bond donor count threshold (<5, but incremental reductions favor oral absorption) [2]. Furthermore, the mixed ethyl/methyl substitution on the amide nitrogen generates an XLogP3 of 0.1, which is 0.9 log units lower than the N,N-dimethyl analog (XLogP3 = 0.8) and 0.2 log units higher than the N-ethyl secondary amide analog (XLogP3 = −0.1) [1][3]. These quantitative differences in partition coefficient can shift a compound between CNS-penetrant and peripherally restricted property space in lead optimization, making direct substitution without re-profiling unreliable [1].

HBD count shifts permeability profileSecondary amide analogs (HBD=2) may exhibit different membrane flux; the single HBD of this tertiary amide may not transfer to two-donor series.
XLogP3 difference alters CNS/PNS balanceA 0.7-unit lower logP vs N,N-dimethyl analog and higher vs secondary amides can shift predicted CNS penetration; direct replacement without SAR review is not supported.
Mixed N-alkyl pattern distinct from dialkyl or monoalkylN-Ethyl-N-methyl substitution creates a unique steric/electronic environment; N,N-dimethyl or N,N-diethyl analogs may not sample the same conformational space.

Head-to-Head Comparison with Piperidine-4-carboxamide Analogs


Lipophilicity (XLogP3) Profile vs. Key Analogs

N-Ethyl-N-methylpiperidine-4-carboxamide exhibits a computed XLogP3-AA of 0.1, representing an intermediate lipophilicity between the more lipophilic N,N-dimethylpiperidine-4-carboxamide (XLogP3 = 0.8) and the more hydrophilic N-ethylpiperidine-4-carboxamide secondary amide (XLogP3 = −0.1) [1][2]. This 0.7 log unit difference versus the N,N-dimethyl analog and 0.2 log unit difference versus the N-ethyl secondary amide can be critical in lead optimization, as a ΔlogP of 0.5–1.0 is often sufficient to shift a compound between CNS-penetrant and peripherally restricted pharmacokinetic profiles [1].

XLogP3 vs Analogs
Head-to-head
Target XLogP3 = 0.1
N,N-dimethyl: 0.8
N-ethyl secondary: −0.1
N-methyl secondary: −0.4
Intermediate lipophilicity supports balanced CNS/peripheral screening.
Δ = −0.7 to +0.5 log units across comparator set; computed values, experimental verification recommended.
Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen Bond Donor Count: Tertiary Amide Advantage

N-Ethyl-N-methylpiperidine-4-carboxamide possesses one hydrogen bond donor (HBD = 1, from the piperidine ring NH), as the carboxamide nitrogen is fully substituted (tertiary amide) [1]. In contrast, both N-ethylpiperidine-4-carboxamide and N-methylpiperidine-4-carboxamide are secondary amides bearing two hydrogen bond donors (HBD = 2; piperidine NH plus amide NH) . According to the widely applied Rule of Five, a reduction of one HBD count is associated with improved passive membrane permeability and a higher likelihood of oral absorption [2]. This structural feature makes the target compound inherently more favorable for cell-based permeability assays compared to its secondary amide counterparts, assuming the piperidine NH remains unsubstituted.

H-Bond Donor Count
Direct comparison
HBD = 1
Single donor may improve permeability relative to secondary amides (HBD=2).
N,N-dimethyl analog also HBD=1; secondary amides carry an additional amide NH.
Hydrogen bonding Membrane permeability Oral bioavailability

TPSA & Molecular Weight: CNS Drug Discovery Fit

The TPSA of N-ethyl-N-methylpiperidine-4-carboxamide is 32.3 Ų, which falls below the commonly cited CNS multiparameter optimization (MPO) threshold of <70–80 Ų for blood–brain barrier penetration [1][2]. Its molecular weight (170.25 g·mol⁻¹) is intermediate between the N,N-dimethyl analog (156.23 g·mol⁻¹) and the N,N-diethyl analog (184.28 g·mol⁻¹) [1][3]. Both TPSA and MW values satisfy the CNS MPO desirability criteria (MW < 400, TPSA < 80 Ų), but the combination of low TPSA, moderate MW, and balanced lipophilicity (XLogP3 = 0.1) places this compound closer to the CNS MPO 'sweet spot' of approved oral CNS drugs than its comparators [2].

TPSA & MW CNS Fit
Cross-study comparable
TPSA 32.3 Ų
MW 170.25
Below CNS MPO TPSA threshold (
CNS drug discovery Blood–brain barrier Physicochemical property space

Privileged Scaffold: Multi-Target Validation Evidence

The piperidine-4-carboxamide scaffold has been validated as a core motif in multiple discrete target classes. In the CCR5 antagonist series, piperidine-4-carboxamide derivatives achieved IC₅₀ values as low as 25.53 nM (compound 16i) against CCR5, equivalent to the FDA-approved drug maraviroc (IC₅₀ = 25.43 nM) in a calcium mobilization assay [1]. In the sigma-1 receptor program, piperidine-4-carboxamide derivative 2k demonstrated a Ki of 3.7 nM for σ1 with a σ2/σ1 selectivity ratio of 351 [2]. In the anti-Mycobacterium abscessus program, piperidine-4-carboxamide MMV688844 inhibited DNA gyrase with an IC₅₀ of 2 μM and displayed bactericidal MIC₅₀ of 12 μM [3]. N-Ethyl-N-methylpiperidine-4-carboxamide, as a tertiary amide variant of this scaffold, provides a synthetically accessible entry point to explore these chemotypes; its mixed ethyl/methyl N-substitution pattern is distinct from the N,N-dialkyl and N-monoalkyl analogs used in the published series and may offer differential SAR vectors.

Privileged scaffold CCR5 antagonists Sigma-1 ligands DNA gyrase inhibitors

Application Scenarios for N-Ethyl-N-methylpiperidine-4-carboxamide


CNS Lead Optimization with Balanced Lipophilicity and TPSA

N-Ethyl-N-methylpiperidine-4-carboxamide, with its XLogP3 of 0.1 and TPSA of 32.3 Ų, is positioned within the CNS MPO desirability space (TPSA < 80 Ų, MW < 400) [1]. Its intermediate lipophilicity (0.7 log units lower than the N,N-dimethyl analog) and single hydrogen bond donor count make it suitable for inclusion in fragment-based or HTS follow-up libraries targeting CNS indications where excessive lipophilicity increases promiscuity risk and excessive polarity impairs brain penetration. Procurement of this specific analog enables exploration of SAR around mixed N-alkyl substitution, a vector not addressed by commercially standard N,N-dimethyl or N,N-diethyl piperidine-4-carboxamides [1][2].

CCR5 Antagonist & Sigma-1 Ligand Scaffold Diversification

Published piperidine-4-carboxamide derivatives have achieved nanomolar potency against CCR5 (IC₅₀ = 25.53 nM for compound 16i) and sub-nanomolar sigma-1 receptor affinity (Ki = 3.7 nM for compound 2k) [3][4]. The target compound provides a tertiary amide with mixed N-ethyl/N-methyl substitution that is structurally distinct from the N,N-dialkyl and N-monoalkyl substitution patterns in the published series. Researchers pursuing SAR exploration in these target classes may procure N-ethyl-N-methylpiperidine-4-carboxamide to systematically evaluate the effect of unsymmetrical N-alkylation on target affinity, selectivity, and metabolic stability, using the published data as a benchmark for scaffold activity [3][4].

NBTI DNA Gyrase Inhibitor Lead Optimization

Piperidine-4-carboxamides have been identified as a new structural subclass of novel bacterial topoisomerase inhibitors (NBTIs) targeting DNA gyrase in Mycobacterium abscessus, with lead compound MMV688844 showing IC₅₀ = 2 μM and MIC₅₀ = 12 μM [5]. The structure–activity relationship studies demonstrated that modifications to the piperidine-4-carboxamide core can significantly improve antibacterial potency and metabolic stability [5]. The target compound, with its unsubstituted piperidine NH and mixed N-ethyl/N-methyl carboxamide, offers a distinct substitution pattern for exploring NBTI SAR, particularly as a synthetic intermediate for introducing diversity at the piperidine nitrogen or the carboxamide α-position [5].

Parallel Carboxamide Library Synthesis Building Block

Parallel synthesis of carboxamide libraries has proven effective for antitumour activity screening, with lipophilicity (CLOGP) correlating with biological activity across compound sub-libraries [6]. N-Ethyl-N-methylpiperidine-4-carboxamide, with a free piperidine NH (HBD = 1) and a pre-installed tertiary amide, serves as a versatile core for diversification via N-alkylation, N-acylation, or N-sulfonylation at the piperidine ring nitrogen. This enables rapid generation of analog libraries with systematic variation at both the piperidine N-substituent and the carboxamide N-substituents, leveraging the compound's favorable physicochemical parameters (MW = 170.25, XLogP3 = 0.1, TPSA = 32.3 Ų) as a starting point for lead-like property optimization [1][6].

Application
Selection Property
Validation Focus
CNS lead optimization
Balanced XLogP3 / TPSA profile
CNS MPO desirability evaluation; permeability assay context
CCR5 / sigma-1 scaffold diversification
Mixed N-ethyl/N-methyl substitution
Target affinity & selectivity benchmarking using published chemotypes
NBTI DNA gyrase inhibitor exploration
Free piperidine NH for further derivatization
Antibacterial SAR interpretation; enzyme inhibition endpoint review
Parallel carboxamide library synthesis
Unsubstituted piperidine NH + tertiary amide
Lead-like property optimization; diversity-oriented synthesis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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